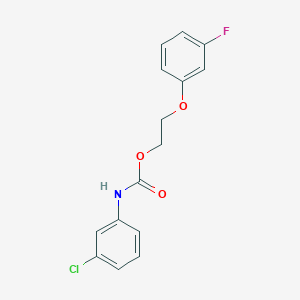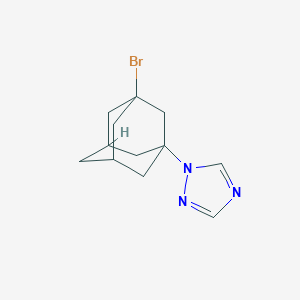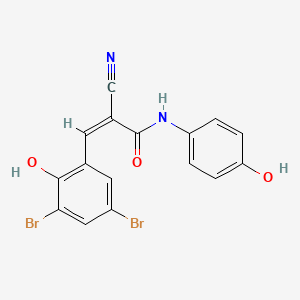![molecular formula C18H14N2O5S2 B5222721 5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has garnered significant attention in scientific research. It is commonly referred to as 'NITD-008' and is a member of the thiazolidinone family of compounds.
Wirkmechanismus
The mechanism of action of NITD-008 is complex and not yet fully understood. It is believed to work by inhibiting the replication of viruses, thereby preventing their spread. NITD-008 has been shown to target a specific enzyme known as RNA-dependent RNA polymerase, which is essential for the replication of many viruses. By inhibiting this enzyme, NITD-008 effectively stops the virus from replicating and spreading.
Biochemical and Physiological Effects:
NITD-008 has been shown to have a range of biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to have a protective effect on the liver, reducing liver damage caused by viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NITD-008 for lab experiments is its potent antiviral activity. This makes it an ideal candidate for testing against a range of viruses. Additionally, NITD-008 has been found to be relatively stable and easy to handle, making it a practical choice for lab experiments. However, there are also limitations to using NITD-008 in lab experiments. Its complex synthesis method and high cost may make it difficult for some researchers to obtain and work with.
Zukünftige Richtungen
There are many potential future directions for research on NITD-008. One area of interest is the development of new antiviral drugs based on the structure of NITD-008. Another potential direction is the investigation of NITD-008 for its potential use in the treatment of inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and to explore its potential for use in other areas of medicine.
In conclusion, NITD-008 is a synthetic compound that has shown great promise in scientific research. Its potent antiviral and anti-inflammatory properties, as well as its protective effects on the liver, make it an attractive candidate for further investigation. While there are limitations to using NITD-008 in lab experiments, its potential applications in medicine make it a compound worth studying in more detail.
Synthesemethoden
The synthesis of NITD-008 involves a multi-step process that begins with the reaction of 2-(4-nitrophenoxy)ethanol with 4-formylbenzoic acid to form an intermediate compound. This intermediate compound is then reacted with thiosemicarbazide to produce the final product, NITD-008. The synthesis of NITD-008 is a complex process that requires careful attention to detail and a high degree of technical expertise.
Wissenschaftliche Forschungsanwendungen
NITD-008 has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit potent antiviral activity against a range of viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2. Additionally, NITD-008 has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-17-16(27-18(26)19-17)11-12-1-5-14(6-2-12)24-9-10-25-15-7-3-13(4-8-15)20(22)23/h1-8,11H,9-10H2,(H,19,21,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXPWDVGDESOH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)

![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)
![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)acrylamide](/img/structure/B5222728.png)